tert-butyl N-(cyclopropylmethyl)carbamate
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Overview
Description
tert-Butyl N-(cyclopropylmethyl)carbamate: is a chemical compound with the molecular formula C9H17NO2. It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(cyclopropylmethyl)carbamate can be synthesized through the reaction of cyclopropylmethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Sodium Bicarbonate: Used as a base in the synthesis of the carbamate.
Major Products Formed:
Free Amine: Formed upon deprotection of the tert-butyl group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: tert-Butyl N-(cyclopropylmethyl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology and Medicine: In biological research, it is used to protect amine groups in biomolecules, facilitating the study of complex biological processes. It is also employed in the synthesis of pharmaceuticals where protection of functional groups is necessary .
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and intermediates. Its stability and ease of removal make it a valuable tool in industrial synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-(cyclopropylmethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
tert-Butyl Carbamate: Another carbamate used as a protecting group for amines.
tert-Butyl N-methylcarbamate: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
Uniqueness: tert-Butyl N-(cyclopropylmethyl)carbamate is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other carbamates. This can influence its reactivity and the conditions required for its removal .
Properties
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOIEEISPMGDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897932-58-0 |
Source
|
Record name | tert-butyl N-(cyclopropylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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